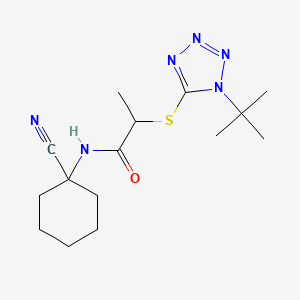
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Research in the field of heterocyclic chemistry has led to the synthesis of various novel compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds are synthesized through reactions involving active methylene compounds, showcasing the diversity and potential of heterocyclic compounds in chemical synthesis and applications. For example, studies have demonstrated the synthesis of pyrazolo[5,1-c][1,2,4]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives, indicating a broad interest in exploring the reactivity and utility of these frameworks in developing new materials and pharmaceuticals (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antioxidant Studies
In another area of research, novel N-substituted benzyl/phenyl derivatives have been synthesized and evaluated for their antioxidant properties. This study underscores the significance of incorporating heterocyclic compounds into molecular frameworks to enhance biological activity, including antioxidant effects. The investigation into these compounds' radical scavenging activity suggests their potential as leads for developing new antioxidant agents (Ahmad et al., 2012).
Anticancer Activity
The quest for novel anticancer agents has also benefitted from the exploration of heterocyclic derivatives. Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has revealed compounds with promising antitumor activity against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. This highlights the therapeutic potential of heterocyclic compounds in oncology, with certain derivatives demonstrating significant inhibitory effects (Abdellatif et al., 2014).
Antibacterial Applications
The development of new antibacterial agents is a critical area of research, especially in the face of rising antibiotic resistance. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and shown to possess high antibacterial activity. This work contributes to the ongoing effort to discover and develop new antibiotics with effective mechanisms of action against pathogenic bacteria (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-13-10-14(2)26(25-13)18-9-8-17(23-24-18)19(27)21-11-16-12-28-20(22-16)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEKWKOSLCIXHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2-phenylthiazol-4-yl)methyl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

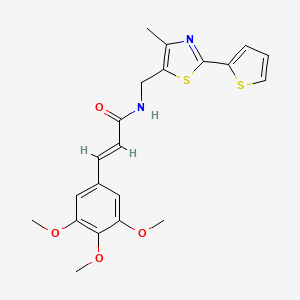

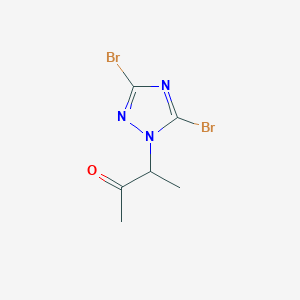
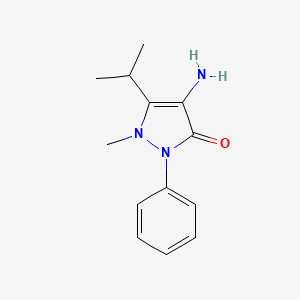


![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrolidine](/img/structure/B2381686.png)
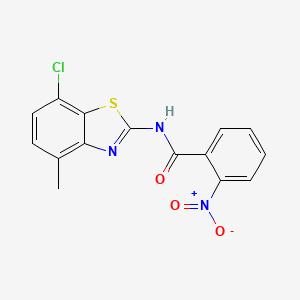
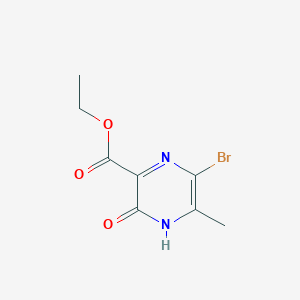

![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
